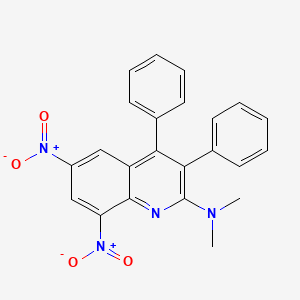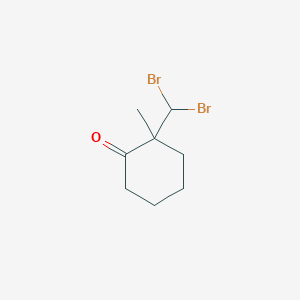
2,4,4-Trimethylhept-6-ene-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethylhept-6-ene-3-thione is an organic compound with the molecular formula C10H18S It is a branched hydrocarbon with a thione functional group, which is characterized by the presence of a sulfur atom double-bonded to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylhept-6-ene-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, such as 2,4,4-trimethylhept-6-en-3-yl magnesium bromide, which reacts with carbon disulfide (CS2) to form the desired thione compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but with optimized reaction conditions to ensure higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylhept-6-ene-3-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thione group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,4-Trimethylhept-6-ene-3-thione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylhept-6-ene-3-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in reactions with electrophiles. Additionally, the compound’s sulfur atom can form coordination complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethylheptane: A similar hydrocarbon without the thione group.
2,4,4-Trimethylhept-6-ene-3-ol: The alcohol analog of the compound.
2,4,4-Trimethylhept-6-ene-3-one: The ketone analog of the compound.
Uniqueness
2,4,4-Trimethylhept-6-ene-3-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfur atom in the thione group allows for unique interactions and reactions that are not possible with the corresponding hydrocarbon, alcohol, or ketone analogs.
Properties
CAS No. |
59104-37-9 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
2,4,4-trimethylhept-6-ene-3-thione |
InChI |
InChI=1S/C10H18S/c1-6-7-10(4,5)9(11)8(2)3/h6,8H,1,7H2,2-5H3 |
InChI Key |
RKUHCPBOHDVLDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=S)C(C)(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)


![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)

![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)



methanone](/img/structure/B14597499.png)

